molecular formula C9H11NO B13548407 O-(3-Phenylprop-2-en-1-yl)hydroxylamine

O-(3-Phenylprop-2-en-1-yl)hydroxylamine

Cat. No.: B13548407
M. Wt: 149.19 g/mol
InChI Key: LNDQCUFUWOQFTL-QPJJXVBHSA-N
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Description

O-(3-Phenylprop-2-en-1-yl)hydroxylamine is a chemical compound known for its unique structure and reactivity It consists of a hydroxylamine group attached to a phenylprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-Phenylprop-2-en-1-yl)hydroxylamine typically involves the reaction of hydroxylamine with an appropriate phenylprop-2-en-1-yl precursor. One common method is the reaction of hydroxylamine hydrochloride with 3-phenylprop-2-en-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-(3-Phenylprop-2-en-1-yl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives.

Scientific Research Applications

O-(3-Phenylprop-2-en-1-yl)hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-(3-Phenylprop-2-en-1-yl)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules and in biological studies to probe enzyme functions and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler compound with similar reactivity but lacking the phenylprop-2-en-1-yl group.

    O-(3-Phenylprop-2-yn-1-yl)hydroxylamine: A related compound with a triple bond instead of a double bond in the prop-2-en-1-yl group.

    Chalcones: Compounds with a similar phenylprop-2-en-1-one structure but different functional groups.

Uniqueness

O-(3-Phenylprop-2-en-1-yl)hydroxylamine is unique due to its specific combination of a hydroxylamine group and a phenylprop-2-en-1-yl moiety

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

O-[(E)-3-phenylprop-2-enyl]hydroxylamine

InChI

InChI=1S/C9H11NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+

InChI Key

LNDQCUFUWOQFTL-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CON

Canonical SMILES

C1=CC=C(C=C1)C=CCON

Origin of Product

United States

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